molecular formula C20H26BNO3 B1436042 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline CAS No. 1454653-60-1

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Cat. No. B1436042
M. Wt: 339.2 g/mol
InChI Key: OYMKRXSNLORMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is not fully understood. However, it is believed to interact with the electron transport layer and the hole transport layer in OLEDs, leading to improved device performance. The compound has also been shown to have good electron-accepting properties, which could contribute to its potential use in organic solar cells.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline. However, it is known to be non-toxic and has been shown to have low cytotoxicity. This makes it a promising candidate for use in biological applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is its high purity and good solubility in organic solvents. This makes it easy to handle in the lab and allows for accurate measurements and precise control of experimental conditions. However, one of the limitations of this compound is its relatively high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline. One area of interest is in the development of new organic electronics devices, such as OLEDs and organic solar cells. Researchers are also investigating the potential use of this compound in other fields, such as catalysis and drug delivery. Additionally, there is a need for further studies on the mechanism of action and biochemical and physiological effects of this compound, which could help to unlock its full potential in various applications.
In conclusion, 4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline is a unique chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of the desired compound. It has various potential applications in scientific research, including in the field of organic electronics. While its mechanism of action and biochemical and physiological effects are not fully understood, it is known to be non-toxic and has low cytotoxicity. Further research is needed to fully unlock its potential in various applications.

Scientific Research Applications

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline has various potential applications in scientific research. One of the most significant applications is in the field of organic electronics. This compound has been studied for its potential use as a hole-transporting material in organic light-emitting diodes (OLEDs). It has also been investigated for its use in organic solar cells due to its high electron affinity and good solubility in organic solvents.

properties

IUPAC Name

4-methoxy-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-15(7-9-16)14-22-17-10-12-18(23-5)13-11-17/h6-13,22H,14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMKRXSNLORMFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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